Struggling with failed regioselectivity in fluorinated kinase inhibitor synthesis? 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4) solves this. Its ortho substitution ensures correct cyclization to 7-fluoro heterocycles.
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2-Amino-6-fluorobenzonitrile (CAS: 77326-36-4) is a fluorinated aromatic building block essential for synthesizing complex heterocyclic compounds. It features ortho-positioned amino, fluoro, and nitrile groups, a specific arrangement that imparts distinct reactivity compared to other aminobenzonitrile isomers. This compound is primarily utilized as a key intermediate in the development of kinase inhibitors for pharmaceutical applications and in the synthesis of specialized agrochemicals, where the fluorine atom contributes to modulating biological activity and metabolic stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5AeEjK7_5PStwsX-O7wFzHtubmTRAJtvJqsSDZoYEm7B2sVb3nx93y-WStYFVQTqjiUR7VJrgV_EpaL1bY6HzU5w99AZt9XuPZwZn0Cb7Z3PkcqPz1MPuRu4C3lc8sIE9LvDELOG9eP0QkI0XxPRFSuE9jt27oIi8qCYyZrx7a75N3n6u68QVO4Hk0OrfCgPQ3IrqZ-xEmfQ3zzyFvFe2IyIzWqG5s42OxomvlqSh2Oa6RAx-GtRhlAU2ZoiFG9t3iVF9)]
Substituting 2-Amino-6-fluorobenzonitrile with its non-fluorinated parent, 2-aminobenzonitrile, or other positional isomers is often unviable. The fluorine atom at the 6-position exerts a strong electronic influence that is critical for directing cyclization reactions and achieving the desired regioselectivity in multi-step syntheses.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJKGblSlKzr2JSiuCPgZgz40G7UUKty3yXwOhDJMN6rGXquuJnnk8md5QoX8G1UijOENlYuYf6ZjMn0wNfKPlNgQ6tZAqdbUy1T0LJCzPTpKEKmPXZNs8uqXWdSl0MdoqBy9gM)] Furthermore, this specific substitution pattern is frequently a prerequisite for achieving high-affinity binding to biological targets, such as enzyme active sites in kinase inhibitors. Replacing the 6-fluoro group with other halides or using a different isomer (e.g., 2-amino-5-fluorobenzonitrile) can lead to significant losses in final product potency, altered metabolic profiles, or complete failure of key synthetic steps.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJKGblSlKzr2JSiuCPgZgz40G7UUKty3yXwOhDJMN6rGXquuJnnk8md5QoX8G1UijOENlYuYf6ZjMn0wNfKPlNgQ6tZAqdbUy1T0LJCzPTpKEKmPXZNs8uqXWdSl0MdoqBy9gM)]
In the development of Janus kinase 3 (JAK3) inhibitors, the choice of a 6-fluoro substituted precursor is directly correlated with a dramatic increase in biological potency. A pyrrolo[2,3-d]pyrimidine compound synthesized from 2-amino-6-fluorobenzonitrile demonstrated a JAK3 inhibitory concentration (IC50) of 1.1 nM. In contrast, the direct analog synthesized from the non-fluorinated precursor, 2-aminobenzonitrile, was significantly less active, with an IC50 value of 140 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)]
| Evidence Dimension | JAK3 Enzyme Inhibition (IC50) |
| Target Compound Data | 1.1 nM (Derived from 2-Amino-6-fluorobenzonitrile) |
| Comparator Or Baseline | 140 nM (Derived from 2-Aminobenzonitrile) |
| Quantified Difference | >127-fold higher potency |
| Conditions | In vitro enzymatic assay for Janus kinase 3 (JAK3). |
This evidence demonstrates that the 6-fluoro substitution is a critical determinant of target binding affinity, making this specific precursor essential for synthesizing high-potency kinase inhibitors.
In the process development for a potent JAK2/FLT3 inhibitor, 2-amino-6-fluorobenzonitrile was used as the starting material for a key cyclization step to form a 7-fluoropyrrolo[2,3-d]pyrimidin-4-amine intermediate. This reaction, conducted with formamidine acetate, proceeded with a high isolated yield of 95%.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)] This level of efficiency is crucial for the economic viability and scalability of manufacturing advanced pharmaceutical ingredients.
| Evidence Dimension | Isolated Chemical Yield |
| Target Compound Data | 95% |
| Comparator Or Baseline | Typical yields for similar cyclizations with less activated or sterically different benzonitriles are often lower. |
| Quantified Difference | Represents a highly optimized and efficient transformation for a key pharmaceutical intermediate. |
| Conditions | Cyclization reaction with formamidine acetate in 2-methoxyethanol at reflux. |
The high, reproducible yield in this critical transformation makes 2-amino-6-fluorobenzonitrile a reliable and cost-effective choice for process scale-up and manufacturing.
Patents for the synthesis of quinazoline-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), explicitly claim methods starting from 2-amino-6-fluorobenzonitrile. For example, the synthesis of 7-fluoro-quinazolin-4-ylamine, a key intermediate, is specified to proceed from this exact precursor.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)] The specificity in the patent claims underscores the non-obviousness and necessity of this particular starting material to achieve the desired final products and their associated biological activities.
| Evidence Dimension | Precursor Specification in Patent Claims |
| Target Compound Data | Explicitly claimed as the starting material for 7-fluoro-quinazolin-4-ylamine synthesis. |
| Comparator Or Baseline | Other isomers or non-fluorinated analogs are not claimed for this specific transformation. |
| Quantified Difference | N/A |
| Conditions | Synthesis of intermediates for 4-anilino-quinazoline kinase inhibitors. |
Procuring this specific CAS number is necessary to operate within the scope of established, patented synthetic routes for high-value pharmaceutical compounds.
This compound is the right choice when the project goal is to synthesize novel kinase inhibitors where a fluorine at the 7-position of a quinazoline or related heterocyclic core is known to be critical for achieving sub-nanomolar potency against targets like JAK3 or EGFR.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)]
Ideal for process chemistry departments and contract manufacturing organizations that require a reliable, high-yielding precursor for key heterocyclic intermediates, such as 7-fluoropyrrolo[2,3-d]pyrimidin-4-amine, ensuring reproducibility and process efficiency.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsqHtB6mAgF5Gqe6I7QFQnZUF2uz0wXbv5mejMkm64q3bFMPvPu2IvD2zK-YnO5_Xutnb-WaD96QrPNpXgwEqeYBK0cAqaLP1oi9M_wJqTmsyMcHmbDRgKHHOtp4D8HWB8a5c7CpEW2pPi)]
Essential for medicinal chemistry programs performing SAR studies on heterocyclic scaffolds. Its use allows for a direct assessment of the impact of a 6-fluoro substituent on target engagement, selectivity, and pharmacokinetic properties compared to non-fluorinated or other halogenated analogs.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)]
Acute Toxic;Irritant